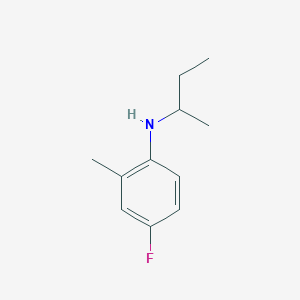

N-(butan-2-yl)-4-fluoro-2-methylaniline

Description

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-butan-2-yl-4-fluoro-2-methylaniline |

InChI |

InChI=1S/C11H16FN/c1-4-9(3)13-11-6-5-10(12)7-8(11)2/h5-7,9,13H,4H2,1-3H3 |

InChI Key |

KKYVURDPXFVVRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)F)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Fluoro-2-methyl-aminobenzene

- Starting from commercially available 4-fluoro-2-methylphenol or 4-fluoro-2-methylbenzonitrile

- Conversion to the corresponding amine via reduction or nucleophilic substitution

Step 2: Formation of this compound

- React the amine with butan-2-yl halide (preferably bromide or iodide) in the presence of a strong base (NaH or K₂CO₃)

- Conduct the reaction in an aprotic solvent like DMF at 50-80°C

Research Evidence:

A patent (EP2279167A1) describes a process involving heating reaction contents, adding aniline, and removing byproducts through distillation, leading to high purity products in significantly reduced reaction times compared to traditional methods.

Alternative Methods: Cross-Coupling Approaches

While less common for this specific compound, cross-coupling reactions such as Suzuki–Miyaura or Sonogashira can be employed to assemble the aromatic core with fluorine and methyl substituents, followed by amination with butan-2-ylamine derivatives.

- Synthesize a halogenated aromatic precursor (e.g., 4-fluoro-2-methylbromobenzene)

- Perform Suzuki coupling with a boronic acid derivative of butan-2-yl group or an appropriate amine precursor

- Final amination step to introduce the butan-2-yl group on nitrogen

Research Findings:

Recent studies have demonstrated the efficacy of such cross-coupling reactions in constructing complex fluorinated aromatic compounds, although their application to this specific compound remains exploratory.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-alkylation | Butan-2-yl halide, NaH/K₂CO₃ | DMF, 0-80°C | Simple, high yield | Possible over-alkylation |

| SNAr on activated precursors | Aromatic halides, butan-2-ylamine | Elevated temperature, polar aprotic solvent | Specificity | Multi-step, requires precursor synthesis |

| Multi-step synthesis (patent-based) | Aromatic amines, halides, bases | Controlled heating, distillation | High purity, scalable | Longer process |

| Cross-coupling reactions | Boronic acids, halogenated aromatics | Pd-catalyzed, reflux | Versatile | Requires multiple steps |

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as halogen exchange reactions using halide salts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-4-fluoro-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its derivatives may be used in the formulation of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-fluoro-2-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between N-(butan-2-yl)-4-fluoro-2-methylaniline and related compounds:

Physicochemical Properties

- Lipophilicity : The butan-2-yl group in the target compound and its analog () contributes to moderate lipophilicity, whereas morpholine-containing derivatives () exhibit higher polarity due to the oxygen atom in the morpholine ring .

- Electron Effects : The fluorine atom in the para position (target compound) exerts an electron-withdrawing effect, directing electrophilic substitution to meta positions. In contrast, the morpholine group () is strongly electron-donating, activating the ring for para/ortho reactions .

Biological Activity

N-(butan-2-yl)-4-fluoro-2-methylaniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activity against various diseases, including cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes that are critical for cancer cell proliferation. For instance, it may inhibit Raf kinases, which play a role in the MAPK signaling pathway associated with cancer progression .

- Receptor Binding: The fluoro substituent enhances binding affinity to various receptors, potentially leading to modulation of cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings from various research studies:

Case Studies

-

Study on Apoptosis Induction:

A study conducted on human leukemia cells demonstrated that this compound induced apoptosis in a dose-dependent manner, with an IC50 value of 5 µM. Flow cytometry analysis confirmed increased rates of early and late apoptosis in treated cells. -

Topoisomerase II Inhibition:

Research involving breast cancer cell lines (MCF-7) indicated that the compound inhibits topoisomerase II, an enzyme critical for DNA replication and repair. The observed IC50 value was 6.5 µM, suggesting significant potential for therapeutic applications in breast cancer treatment .

Potential Applications

Given its biological activity, this compound could be explored for various applications:

- Cancer Therapy: Its ability to induce apoptosis and inhibit key enzymes makes it a candidate for further development as an anticancer agent.

- Medicinal Chemistry: The compound serves as a building block for synthesizing more complex molecules that may exhibit enhanced biological activities.

Q & A

Q. What are the optimized synthetic routes for N-(butan-2-yl)-4-fluoro-2-methylaniline, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, where 4-fluoro-2-methylaniline reacts with a butan-2-yl halide (e.g., bromide or chloride) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like DMF or THF facilitates deprotonation of the aniline nitrogen, promoting alkylation . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to minimize side reactions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Low yields (<50%) may arise from steric hindrance of the branched butan-2-yl group, necessitating excess alkylating agent .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry; the fluorine atom induces deshielding in aromatic protons (δ 6.5–7.5 ppm), while the butan-2-yl group shows distinct methyl (δ 0.8–1.2 ppm) and methine (δ 2.5–3.0 ppm) signals .

- HRMS : Accurate mass analysis (e.g., ESI-TOF) validates the molecular formula (C₁₁H₁₅FN) and distinguishes isotopic patterns from impurities .

- X-ray crystallography : Resolves steric effects of the butan-2-yl and methyl groups on molecular packing, though crystallization may require slow evaporation in nonpolar solvents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. The electron-withdrawing fluorine atom directs substitution to the para position, while the butan-2-yl group’s steric bulk reduces reactivity at the ortho position . Solvent effects (PCM models) and transition-state analysis guide optimization of reaction conditions (e.g., polar aprotic solvents for SN2 pathways) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

Discrepancies in antimicrobial or enzyme inhibition data (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, temperature) or impurities. Rigorous analytical validation (HPLC purity >98%) and standardized bioassays (e.g., microbroth dilution for MIC determination) are critical. Comparative studies with analogs (e.g., N-isopropyl or N-cyclopropylmethyl derivatives) isolate the impact of lipophilicity and steric effects . For example, bulkier substituents like butan-2-yl may enhance membrane permeability but reduce target binding affinity .

Q. How does the stereoelectronic profile of this compound influence its metabolic stability in pharmacological studies?

The compound’s metabolic pathways can be probed using hepatic microsome assays (human/rat CYP450 isoforms). Fluorine’s electronegativity slows oxidative metabolism, while the branched alkyl chain may sterically hinder cytochrome P450 binding. LC-MS/MS identifies metabolites (e.g., N-dealkylation products). Comparative studies with linear-chain analogs (e.g., N-pentan-3-yl) quantify metabolic half-life differences .

Q. What methodologies address low reproducibility in catalytic applications of this compound?

Inconsistent results in catalysis (e.g., as a ligand in cross-coupling reactions) often stem from trace moisture or oxygen. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.